
5-Methylcytosine
Overview
Description
5-Methylcytosine is a methylated form of the DNA base cytosine. It is a crucial epigenetic marker involved in the regulation of gene expression. The addition of a methyl group to the fifth carbon of the cytosine ring distinguishes this compound from cytosine. This modification plays a significant role in various biological processes, including gene silencing, genomic imprinting, and X-chromosome inactivation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylcytosine can be synthesized through the methylation of cytosine. One common method involves the use of methyl iodide and a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the enzymatic methylation of cytosine using DNA methyltransferases. These enzymes transfer a methyl group from S-adenosyl methionine to the cytosine residue in DNA, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methylcytosine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents under specific conditions.
Major Products:
Oxidation Products: 5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine.
Substitution Products: Various substituted cytosine derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Research
5-Methylcytosine has emerged as a vital biomarker in cancer research, particularly in predicting prognosis and treatment responses.
Prognostic Marker in Melanoma
A study utilized 5-mC immunohistochemistry to assess its expression in cutaneous melanoma samples. The findings indicated that lower levels of 5-mC correlated with worse survival outcomes. Specifically, patients with low 5-mC expression had significantly poorer overall survival rates (p = 0.027) compared to those with higher levels. The study suggested that 5-mC could serve as a prognostic marker and potential target for therapy in melanoma patients .
Parameter | H-Score | Statistical Significance |
---|---|---|
Breslow Level Comparison | 2 vs 4 | p = 0.046 |
Ulcer Presence | Yes vs No | p = 0.039 |
Overall Survival | Low vs High | p = 0.027 |
Circulating Tumor DNA (ctDNA) in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), a panel of methylation markers was identified through the analysis of ctDNA from patients. This panel demonstrated high specificity and sensitivity for diagnosing HCC and was correlated with tumor burden and treatment response, showcasing the utility of 5-mC in non-invasive cancer diagnostics .
Genetic Disease Diagnostics
This compound is pivotal in understanding genetic diseases through epigenetic profiling.
Non-Invasive Prenatal Testing (NIPT)
Research has highlighted the potential of using methylation differences between maternal blood and fetal DNA for NIPT. By identifying differentially methylated regions (DMRs), researchers have proposed methods for detecting aneuploidies and other chromosomal abnormalities early in pregnancy .
Study Focus | Methodology | Key Findings |
---|---|---|
Maternal vs Fetal DNA Comparison | Methylated DNA Immunoprecipitation-Sequencing (MeDIP-Seq) | Identified DMRs for potential fetal markers |
Developmental Biology
The role of 5-mC extends to developmental processes where it influences cell differentiation and growth.
RNA Modification
Recent studies have shown that this compound is prevalent not only in DNA but also in RNA, particularly tRNA and mRNA. The presence of 5-mC in these molecules suggests its involvement in regulating gene expression during cellular differentiation and growth .
Methodological Advances
The detection and mapping of this compound have seen significant technological advancements.
Sequencing Technologies
Long-read sequencing technologies, such as those developed by Pacific Biosciences, allow for comprehensive detection of 5-mC across the genome, enhancing our understanding of its role in genetic diseases . These technologies facilitate the identification of all known classes of disease-causing variations linked to epigenetic changes.
Mechanism of Action
The primary mechanism of action of 5-Methylcytosine involves the regulation of gene expression through DNA methylation. DNA methyltransferases catalyze the transfer of a methyl group from S-adenosyl methionine to the fifth carbon of cytosine, forming this compound. This methylation can alter the binding of transcription factors and other proteins to DNA, leading to changes in gene expression .
Molecular Targets and Pathways:
DNA Methyltransferases: Enzymes responsible for the methylation process.
TET Enzymes: Involved in the oxidation of this compound to its hydroxylated and formylated derivatives.
Comparison with Similar Compounds
5-Hydroxymethylcytosine: An oxidation product of 5-Methylcytosine involved in active DNA demethylation.
5-Formylcytosine: Another oxidation product with distinct biological functions.
5-Carboxylcytosine: A further oxidized form of this compound.
Uniqueness: this compound is distinct in its widespread presence in DNA and its critical role in gene regulation, whereas its oxidized derivatives are more involved in the dynamic regulation of DNA methylation and demethylation processes .
Biological Activity
5-Methylcytosine (5-mC) is a significant epigenetic modification of DNA, primarily involved in the regulation of gene expression and cellular processes. This article explores the biological activity of 5-mC, its implications in health and disease, and recent research findings.
Overview of this compound
5-mC is formed by the addition of a methyl group to the fifth carbon of the cytosine ring, predominantly occurring in CpG dinucleotides. This modification plays a crucial role in various biological processes, including transcriptional regulation, genomic stability, and development.
Biological Functions
-
Gene Regulation :
- 5-mC is primarily associated with transcriptional repression. Methylation at promoter regions often correlates with decreased gene expression, while demethylation can lead to activation .
- The balance between 5-mC and its oxidized derivative, 5-hydroxymethylcytosine (5-hmC), is critical for gene expression modulation. For instance, 5-hmC is enriched at transcription start sites (TSS) and may enhance transcriptional activity .
- Development and Differentiation :
-
Disease Association :
- Alterations in 5-mC levels are commonly observed in various malignancies, including hematological cancers and solid tumors like melanoma. For example, reduced levels of 5-mC in melanoma patients have been linked to poor prognosis .
- The presence of 5-mC has been utilized as a biomarker for predicting disease outcomes. In a study on cutaneous melanoma, lower H-scores of 5-mC expression correlated with decreased overall survival rates .
Research Findings
Recent studies have highlighted the complex roles of 5-mC in health and disease:
- Transcriptional Regulation : Research has shown that 5-mC can influence the binding affinity of transcription factors to DNA. For example, high levels of 5-hmC at gene promoters are associated with active transcription, contrasting with the repressive role of 5-mC .
- Active Demethylation Pathways : The discovery of TET enzymes has revealed that 5-mC can be actively converted to 5-hmC, which plays a role in gene activation and demethylation processes. This suggests that DNA methylation is not merely a stable mark but can be dynamically regulated .
- Clinical Implications : The ability to measure 5-mC levels through techniques such as immunohistochemistry has opened avenues for its use as a prognostic marker in clinical settings. For instance, specific thresholds of 5-mC expression have been identified as independent predictors of patient outcomes in melanoma .
Case Study: Cutaneous Melanoma
A study analyzed the correlation between 5-mC levels and clinicopathological characteristics in melanoma patients:
Characteristic | H-score (p-value) |
---|---|
Breslow Levels (2 vs. 4) | 0.046 |
Presence of Ulcers | 0.039 |
Overall Survival (Low vs High H-score) | 0.027 |
The findings suggest that lower levels of 5-mC are associated with more aggressive disease characteristics and poorer survival outcomes .
Case Study: Hematological Malignancies
In hematological cancers, alterations in DNA methylation patterns involving 5-mC and its derivatives have been shown to contribute to disease pathogenesis. Specifically, changes in TET enzyme activity affecting the conversion between 5-mC and 5-hmC have been implicated in leukemogenesis .
Q & A
Basic Research Questions
Q. What are the most reliable methods for detecting 5-methylcytosine in DNA, and how do researchers choose between them?
Answer: Detection of 5mC requires balancing specificity, resolution, sensitivity, and technical limitations. Key methods include:
- Bisulfite Sequencing : Converts unmethylated cytosines to uracil, allowing PCR amplification and sequencing to identify 5mC residues. This method provides single-strand resolution but may introduce artifacts from incomplete conversion .
- Methylation-Specific PCR (MSP) : Targets methylation-specific primers but lacks quantitative resolution and is prone to false positives .
- Nanopore Sequencing : Detects 5mC via current signatures during DNA translocation through a nanopore, enabling direct detection without bisulfite conversion .
- Mass Spectrometry : Quantifies global methylation levels but lacks locus-specific resolution .
Table 1: Comparison of 5mC Detection Methods
Q. How do DNA methyltransferases (DNMTs) and TET proteins regulate 5mC dynamics in mammalian genomes?
Answer:
- DNMTs (e.g., DNMT3B) establish and maintain methylation patterns during development. Mutations in DNMT3B are linked to ICF syndrome, highlighting its role in heterochromatin stability .
- TET Proteins (e.g., TET1) oxidize 5mC to 5-hydroxymethylcytosine (5hmC), facilitating active demethylation. TET1 depletion reduces 5hmC levels in embryonic stem cells, impacting differentiation .
- Experimental Validation : Use siRNA knockdowns combined with bisulfite sequencing or anti-5hmC antibodies to assess enzymatic activity .
Q. How does 5mC in RNA differ from DNA methylation in terms of detection and functional roles?
Answer:
- Detection : RNA bisulfite sequencing (BS-seq) coupled with NGS identifies m5C in coding/non-coding RNAs. Unlike DNA, RNA requires optimized bisulfite conditions to avoid degradation .
- Functional Roles : In RNA, m5C is enriched in untranslated regions (UTRs) and near Argonaute-binding sites, suggesting roles in stability and translation regulation. NSUN2 and TRDMT1 methylate tRNAs and mRNAs, linking m5C to cell differentiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in 5mC distribution data arising from different detection methods?
Answer:
- Cross-Validation : Combine bisulfite sequencing (high resolution) with mass spectrometry (quantitative accuracy) or nanopore data (single-molecule insights) .
- Artifact Mitigation : For bisulfite-based methods, optimize reaction conditions (pH, temperature) and include unmethylated controls to assess conversion efficiency .
- Case Study : Mammalian genome studies revealed paradoxical 5mC distribution patterns due to method-specific biases, emphasizing the need for orthogonal validation .
Q. How does 5mC influence transcription factor (TF) binding through structural modifications to DNA?
Answer:
- Structural Recognition : 5mC alters DNA groove geometry, impacting TF binding. Homeodomain proteins, for example, exhibit context-dependent affinity changes due to methylation-induced structural shifts .
- High-Throughput Analysis : Use ChIP-seq with methylation-aware pipelines to distinguish direct TF binding effects from confounding epigenetic factors .
Q. What experimental approaches elucidate the biological functions of RNA m5C in post-transcriptional regulation?
Answer:
- Knockout Models : Generate NSUN2/TRDMT1 knockout cell lines and profile RNA stability, translation efficiency (e.g., ribosome profiling), and protein output .
- Functional Enrichment : Couple BS-seq with CLIP-seq to identify m5C-enriched regions overlapping RNA-binding protein sites .
Q. How does DNA mismatch repair (MMR) address 5mC deamination damage, and what are the implications for cancer research?
Answer:
- Mechanism : MutSα (MSH2/MSH6) recognizes T:G mismatches from 5mC deamination and initiates repair. Defects in MutSα lead to elevated C→T mutations in methylated regions, a signature seen in MMR-deficient cancers .
- Experimental Design : Integrate whole-genome methylation data (e.g., WGBS) with somatic mutation catalogs to identify repair-deficient hotspots .
Q. What are the advantages of single-molecule 5mC analysis, and how is it implemented?
Answer:
- Bisulfite Cloning : Enables single-strand methylation mapping by sequencing individual clones after bisulfite conversion .
- Nanopore Sequencing : Directly detects 5mC/5hmC via current disruptions, allowing real-time, long-read analysis without amplification .
- Application : Used to study allele-specific methylation in imprinted genes and mosaic methylation in cancer .
Q. How does 5mC distribution vary across evolutionary lineages, and what insights does this provide?
Answer:
- Comparative Studies : In plants (e.g., rye), 5mC is enriched in transposable elements (TEs) and pericentromeric regions, suggesting conserved roles in genome stability .
- Methodology : Use fluorescence in situ hybridization (FISH) with anti-5mC antibodies or methylation-sensitive restriction enzymes to compare chromosomal patterns .
Q. What is the interplay between 5mC oxidation products (e.g., 5hmC) and other epigenetic modifications?
Answer:
- Crosstalk : TET-mediated 5hmC formation recruits OGG1 for oxidative repair, linking DNA methylation to base excision repair pathways. Concurrent histone modifications (e.g., H3K27me3) may stabilize 5hmC-enriched regions .
- Integrated Analysis : Combine oxidative bisulfite sequencing (oxBS-seq) with ChIP-seq to map co-occurring epigenetic marks .
Properties
IUPAC Name |
6-amino-5-methyl-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSASMSXMSNRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58366-64-6 (mono-hydrochloride) | |
Record name | 5-Methylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50203948 | |
Record name | 5-Methylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methylcytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
34.5 mg/mL | |
Record name | 5-Methylcytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-01-8 | |
Record name | 5-Methylcytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylcytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137776 | |
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Record name | 5-Methylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylcytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.236 | |
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Record name | 5-METHYLCYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R795CQT4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5-Methylcytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | 5-Methylcytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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